Product packaging for Azilsartan mepixetil potassium(Cat. No.:CAS No. 2153458-32-1)

Azilsartan mepixetil potassium

Cat. No.: B12372874
CAS No.: 2153458-32-1
M. Wt: 716.8 g/mol
InChI Key: YGZNXIVTPOLHFN-UHFFFAOYSA-M
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Description

The Renin-Angiotensin-Aldosterone System (RAAS) and its Therapeutic Modulation

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. patsnap.com A key player in this system is angiotensin II, a potent vasoconstrictor that elevates blood pressure. nih.govnih.gov Angiotensin II also stimulates the release of aldosterone (B195564), a hormone that promotes sodium and water retention, further contributing to increased blood pressure. nih.govpatsnap.com Therapeutic modulation of the RAAS is a cornerstone of antihypertensive therapy. Angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs) are two major classes of drugs that target this system. nih.govfrontiersin.org

Mechanism of Angiotensin II Type 1 (AT1) Receptor Antagonism

Azilsartan (B1666440) medoxomil exerts its therapeutic effect through its active metabolite, azilsartan. drugbank.comhres.ca Azilsartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor. nih.govdrugbank.com By binding to the AT1 receptor, azilsartan blocks the actions of angiotensin II, leading to vasodilation (widening of blood vessels) and reduced aldosterone secretion. patsnap.com This dual action results in a decrease in peripheral vascular resistance and a reduction in blood volume, ultimately lowering blood pressure. patsnap.com Azilsartan exhibits a very high affinity for the AT1 receptor, more than 10,000 times greater than its affinity for the AT2 receptor. nih.govdrugbank.com This high selectivity contributes to its potent and specific antihypertensive effects. Furthermore, azilsartan demonstrates a slow dissociation from the AT1 receptor, which may contribute to its prolonged duration of action compared to some other ARBs. nih.govdrugbank.com

Conceptual Overview of Azilsartan Medoxomil as a Prodrug

Azilsartan medoxomil is administered as a prodrug, meaning it is an inactive compound that is converted into its active form within the body. hres.canih.gov Following oral administration, azilsartan medoxomil is rapidly hydrolyzed in the gastrointestinal tract to its active moiety, azilsartan. drugbank.comhres.ca This conversion is achieved through the enzymatic action of esterases. researchgate.net The prodrug formulation enhances the bioavailability of azilsartan. researchgate.net

Positioning of Azilsartan Medoxomil within the Angiotensin Receptor Blocker Class

Azilsartan medoxomil is considered a potent member of the ARB class. nih.govnih.gov Clinical studies have demonstrated its superior efficacy in lowering blood pressure compared to other widely used ARBs, such as valsartan (B143634) and olmesartan (B1677269). nih.govnih.gov This greater antihypertensive effect may be attributed to its high affinity and slow dissociation from the AT1 receptor. nih.govscience.gov

Comparative Efficacy of Azilsartan Medoxomil

ComparatorAzilsartan Medoxomil DoseComparator DoseReduction in 24-hour Mean Systolic BP (Azilsartan)Reduction in 24-hour Mean Systolic BP (Comparator)p-value
Valsartan40 mg320 mg-14.9 mmHg-11.3 mmHg<0.001
Valsartan80 mg320 mg-15.3 mmHg-11.3 mmHg<0.001
Olmesartan80 mg40 mg-14.6 mmHg-12.6 mmHg0.038
Ramipril40 mg--20.6 mmHg-12.2 mmHg<0.001
Ramipril80 mg--21.2 mmHg-12.2 mmHg<0.001

This table presents data from various clinical trials and is for informational purposes only. nih.govuscjournal.comnih.gov

Pharmacokinetic Properties of Select ARBs

DrugBioavailabilityTime to Peak Plasma ConcentrationElimination Half-life
Azilsartan~60%-~11 hours
Losartan~33%1 hour (Losartan), 3-4 hours (EXP3174)6-8 hours (EXP3174)
Valsartan---
Olmesartan---
Candesartan (B1668252)---

This table provides a comparative overview of key pharmacokinetic parameters. researchgate.netnih.govwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H33KN6O8 B12372874 Azilsartan mepixetil potassium CAS No. 2153458-32-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2153458-32-1

Molecular Formula

C36H33KN6O8

Molecular Weight

716.8 g/mol

IUPAC Name

potassium 1-[(3,5,6-trimethylpyrazin-2-yl)methoxycarbonyloxy]ethyl 2-ethoxy-3-[[4-[2-(5-oxo-1-oxa-2-aza-4-azanidacyclopent-2-en-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

InChI

InChI=1S/C36H34N6O8.K/c1-6-46-34-39-29-13-9-12-28(33(43)48-23(5)49-36(45)47-19-30-22(4)37-20(2)21(3)38-30)31(29)42(34)18-24-14-16-25(17-15-24)26-10-7-8-11-27(26)32-40-35(44)50-41-32;/h7-17,23H,6,18-19H2,1-5H3,(H,40,41,44);/q;+1/p-1

InChI Key

YGZNXIVTPOLHFN-UHFFFAOYSA-M

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)[N-]5)C(=O)OC(C)OC(=O)OCC6=NC(=C(N=C6C)C)C.[K+]

Origin of Product

United States

Chemical Synthesis and Process Chemistry of Azilsartan Medoxomil Potassium

Synthetic Routes and Methodologies for Azilsartan (B1666440) and Azilsartan Medoxomil

The development of synthetic routes for azilsartan and its medoxomil ester has evolved from early, lower-yield methods to more efficient and commercially viable processes designed for large-scale production.

Initial synthetic routes for azilsartan were reported in the early 1990s. researchgate.netgoogle.com A common early approach started with the key intermediate, methyl 1-((2'-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate, often referred to as BEC methyl ester. wjpmr.comresearchgate.netsciendo.com

The general pathway described in early literature involves several key transformations:

Amidoxime (B1450833) Formation: The cyano group of BEC methyl ester is converted to a hydroxyamidino (amidoxime) group. This was typically achieved by reacting BEC methyl ester with hydroxylamine (B1172632) hydrochloride in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), using a base such as sodium methoxide (B1231860) or triethylamine. wjpmr.comresearchgate.netgoogle.com

Oxadiazolone Ring Formation: The newly formed amidoxime intermediate is then cyclized to form the 5-oxo-4,5-dihydro-1,2,4-oxadiazole ring. This was accomplished by reaction with an acylating agent like ethyl chloroformate, followed by thermal cyclization in a high-boiling solvent such as xylene. wjpmr.comsciendo.comsci-hub.se This two-step process yields azilsartan methyl ester.

Hydrolysis: The final step to obtain azilsartan is the hydrolysis of the methyl ester group, typically using an aqueous base like sodium hydroxide (B78521). wjpmr.comresearchgate.net

These early methods were crucial for the initial discovery and study of the compound but often suffered from drawbacks such as low yields, particularly in the cyclization step (reported as low as 50%), and the need for purification techniques like column chromatography, making them less suitable for industrial-scale production. wjpmr.comgoogle.comresearchgate.net

One alternative approach begins with different starting materials, such as methyl 2-tert-butoxycarbonyl amino-3-nitrobenzoate and 4'-(bromomethyl)-1,1'-biphenyl-1,2,4-oxadiazol-5(2H)-one. umlub.pl This route avoids some of the problematic steps of the earlier syntheses and is noted for generating high yields and incorporating simpler work-up procedures. umlub.pl

Key improvements in the synthesis of the oxadiazole ring, a critical step, have also been developed. Instead of the two-step chloroformate/thermal cyclization method, newer processes utilize phosgene (B1210022) equivalents like carbonyldiimidazole (CDI), dialkyl carbonates, or disuccinimidyl carbonate. sci-hub.seresearchgate.netacs.org These reagents often allow the cyclization to proceed under milder conditions, leading to higher yields (reported up to 85% for the cyclization step) and fewer impurities. researchgate.net For example, reacting the amidoxime intermediate with CDI in DMSO has been shown to be an effective method for forming the azilsartan methyl ester. google.comresearchgate.net

The synthesis of azilsartan medoxomil potassium relies on the efficient preparation of several key intermediates.

Methyl 1-((2'-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (BEC methyl ester): This is a foundational intermediate in many synthetic routes. researchgate.netsciendo.com Its synthesis involves the cyclization of an amino compound with tetraethyl orthocarbonate. sci-hub.seumlub.pl

Methyl 2-ethoxy-1-[[2'-(hydroxyamidino)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate (Amidoxime intermediate): This intermediate is formed from BEC methyl ester. sciendo.comscispace.com Improved methods utilize aqueous hydroxylamine to react with the nitrile group of BEC methyl ester, which can reduce the formation of amide impurities and shorten reaction times compared to older methods using hydroxylamine hydrochloride. researchgate.netscispace.com

Azilsartan Methyl Ester: This compound is the direct precursor to azilsartan. sciendo.comumlub.pl Modern synthesis involves the cyclization of the amidoxime intermediate. A significant improvement was the development of a one-pot cyclization using reagents like carbonyldiimidazole (CDI) or dialkyl carbonates, which avoids the harsher conditions of earlier methods. google.comresearchgate.netacs.org To improve purity, the azilsartan methyl ester can be isolated as a DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) salt, which effectively controls impurities to below 0.10%. researchgate.net

(5-methyl-2-oxo-1,3-dioxol-4-yl)methanol (Medoxomil Alcohol): This reagent is crucial for the prodrug esterification step. sciendo.comsci-hub.se It can be prepared from 4-chloromethyl-5-methyl-1,3-dioxol-2-one. google.comgoogle.com

Table 1: Synthesis of Key Azilsartan Intermediates

IntermediatePrecursor(s)Key ReagentsSignificance/ImprovementReference
Amidoxime IntermediateBEC Methyl EsterAqueous HydroxylamineImproved yield (75-80%) and purity compared to using hydroxylamine HCl. researchgate.net researchgate.net
Azilsartan Methyl EsterAmidoxime IntermediateCarbonyldiimidazole (CDI)Higher cyclization yield (85%) under milder conditions. researchgate.net researchgate.net
Azilsartan Methyl Ester DBU SaltAzilsartan Methyl Ester1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Allows for purification and control of impurities to &lt;0.10%. researchgate.net researchgate.net

Prodrug Esterification and Potassium Salt Formation

Once azilsartan is synthesized, it undergoes two further transformations to produce the final active pharmaceutical ingredient.

First, azilsartan is converted to its medoxomil ester prodrug, azilsartan medoxomil. nih.gov This is a carboxylic ester formed by the condensation of azilsartan's carboxy group with (5-methyl-2-oxo-1,3-dioxol-4-yl)methanol (medoxomil alcohol). nih.govsciendo.comsci-hub.se This esterification is typically carried out by reacting azilsartan with an activated form of the alcohol, such as 4-chloromethyl-5-methyl-1,3-dioxol-2-one (medoxomil chloride) or by using medoxomil alcohol in the presence of an activating agent like p-toluenesulfonyl chloride (TsCl). sciendo.comnewdrugapprovals.orgpillbuys.com The reaction is performed in a solvent such as N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF) with a base like potassium carbonate. sciendo.comnewdrugapprovals.org

The final step is the formation of the potassium salt. Azilsartan medoxomil is dissolved in a suitable solvent, commonly acetone, and treated with a potassium source. sci-hub.segoogle.com A frequently used reagent is a solution of potassium 2-ethylhexanoate (B8288628) in acetone. sci-hub.segoogle.com This reaction leads to the precipitation of Azilsartan medoxomil potassium salt, which can then be isolated as a white crystalline powder. sci-hub.se Different crystalline forms (polymorphs) of the potassium salt can be obtained depending on the specific solvents and conditions used during crystallization. google.comgoogle.com

Table 2: Reagents for Esterification and Salt Formation

Transformation StepStarting MaterialKey ReagentsSolventReference
Esterification (Prodrug Formation)AzilsartanMedoxomil alcohol, p-toluenesulfonyl chloride, Potassium carbonate, DMAPN,N-dimethylacetamide (DMA) sci-hub.senewdrugapprovals.org
Esterification (Prodrug Formation)AzilsartanMedoxomil chloride, Potassium carbonate, Potassium iodideN,N-dimethylformamide (DMF) sciendo.com
Potassium Salt FormationAzilsartan MedoxomilPotassium 2-ethylhexanoateAcetone sci-hub.segoogle.com

Process Optimization Strategies in Azilsartan Medoxomil Synthesis

Optimizing the manufacturing process is critical for ensuring high purity, consistent yields, and cost-effectiveness on a commercial scale. Research has focused on refining reaction conditions to minimize the formation of process-related impurities. researchgate.netacs.org

A key area of optimization has been the cyclization of the amidoxime intermediate to form the 1,2,4-oxadiazole (B8745197) ring of azilsartan. google.com Early methods involving thermal cyclization in xylene resulted in low yields and significant impurities. researchgate.net

To improve this step, various cyclization reagents and conditions have been explored. The use of dialkyl carbonates (e.g., dimethyl carbonate, diethyl carbonate) with a corresponding alkoxide base, or carbonyldiimidazole (CDI) with a base like potassium carbonate, has proven effective. acs.orgresearchgate.net These methods generally provide higher yields and purity than the older chloroformate-based procedures. researchgate.netacs.org

Solvent and base selection for the amidoxime formation step has also been optimized. pillbuys.com While DMSO is a common solvent, others like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and N-methylpyrrolidone (NMP) have been tested. pillbuys.com A variety of inorganic and organic bases (e.g., K2CO3, NaOH, Et3N, DBU) have also been screened to find the optimal conditions that maximize conversion while minimizing side reactions. pillbuys.com

Furthermore, controlling temperature during the cyclization reaction is crucial for reducing the formation of certain impurities, such as the desethyl impurity. google.com Performing the reaction at lower temperatures can improve the purity of the resulting azilsartan ester intermediate. google.com Purification of intermediates, such as by forming and isolating the DBU salt of azilsartan methyl ester, is another effective strategy to ensure the final product has high purity (>99.9%). researchgate.net The purification of crude azilsartan medoxomil can also be achieved by suspending it in a solvent mixture like dichloromethane (B109758) and ethyl acetate (B1210297) to remove impurities. google.comgoogle.com

Catalysis in Azilsartan Medoxomil Synthesis

The synthesis of azilsartan medoxomil involves several key steps where catalysis plays a crucial role in achieving high yield and purity.

One of the initial steps in some synthetic routes involves the reduction of a nitro group. For instance, the synthesis of an o-phenylenediamine (B120857) derivative from 2-[(2'-cyanobiphenyl-4-methyl)amino]-3-nitrobenzoic acid methyl ester can be achieved through nitro reduction catalyzed by ferric chloride in the presence of hydrazine (B178648) hydrate. google.com

Another critical catalytic step is the esterification of azilsartan acid to form azilsartan medoxomil. This reaction can be performed by reacting azilsartan acid with 4-chloromethyl-5-methyl-1,3-dioxol-2-one. This process is often catalyzed by a base, with 4-dimethylaminopyridine (B28879) (DMAP) being a noted catalyst for this condensation. google.com

Furthermore, the formation of azilsartan medoxomil potassium from azilsartan medoxomil is accomplished by treating it with a potassium salt, such as potassium 2-ethylhexanoate. sciendo.comsci-hub.se While not a catalytic reaction in the traditional sense, the choice of salt and solvent system is critical for the selective formation and crystallization of the desired potassium salt polymorph. google.comwipo.intwipo.int

In some processes, the cyclization of an amidoxime intermediate to form the oxadiazole ring of azilsartan is a key transformation. This can be achieved using phosgene equivalents like dialkyl carbonates. researchgate.net Additionally, the synthesis of a key intermediate, 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one, from its chloro-derivative can be facilitated by the use of an alkali metal iodide catalyst. google.comquickcompany.in

Identification and Characterization of Synthetic Related Substances and Impurities

The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. wisdomlib.org Impurities in azilsartan medoxomil can arise from the manufacturing process or from degradation of the drug substance over time.

Process-Related Impurities

Process-related impurities are substances that are formed during the synthesis of the drug substance. Several such impurities have been identified and characterized for azilsartan medoxomil. acs.orgresearchgate.net

One common process-related impurity is 2-Chloromethyl-1H-benzimidazole . wisdomlib.org Another set of impurities can originate from starting materials or intermediates. For example, a methoxy (B1213986) analogue of a key intermediate, BEC methyl ester, can carry through the synthetic steps to form the corresponding methoxy analogue of azilsartan medoxomil. sciendo.com

Other identified process-related impurities include azilsartan methyl ester and azilsartan ethyl ester. researchgate.net The formation of a desethyl impurity is also a concern, and processes have been developed to control its formation during the cyclization step. google.comquickcompany.in A "bis impurity" has also been reported, which can be present at significant levels before purification. google.com

Table 1: Process-Related Impurities of Azilsartan Medoxomil

Impurity Name Chemical Name Source / Note
Azilsartan Dimedoxomil (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-5-oxo-1,2,4-oxadiazol-3-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate A dialkylated impurity. sciendo.com
Methoxy analogue of Azilsartan medoxomil Not specified Originates from an impurity in the BEC methyl ester raw material. sciendo.com
Azilsartan N-medoxomil Not specified An isomer formed during the synthesis. sciendo.com
2-Chloromethyl-1H-benzimidazole 2-Chloromethyl-1H-benzimidazole A process-related impurity. wisdomlib.org
Azilsartan Methyl Ester Methyl 2-ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate An intermediate that can remain as an impurity. researchgate.netsynthinkchemicals.com
Azilsartan Ethyl Ester Ethyl 2-ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate A process-related impurity. researchgate.netsynthinkchemicals.com
Desethyl Azilsartan Medoxomil Not specified A process-related impurity. google.comsynthinkchemicals.com
Azilsartan Amide Medoxomil (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl-1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate A process-related impurity. synthinkchemicals.com
Azilsartan Dimer C55H42N8O13 A process-related impurity. synthinkchemicals.com

Degradation Products and Their Formation Mechanisms

Azilsartan medoxomil is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. nih.govsci-hub.boxnih.gov Forced degradation studies are essential to identify potential degradation products that could form during storage and to develop stability-indicating analytical methods. jyoungpharm.org

Studies have shown that azilsartan degrades under acidic, alkaline, and neutral hydrolytic conditions, as well as under photolytic and oxidative stress. nih.govsci-hub.box Thermal degradation has also been observed. jyoungpharm.org

Under forced degradation conditions, several degradation products (DPs) have been identified. For example, one study identified five degradation products (DP 1 to DP 5) under various stress conditions. nih.gov A common degradation product was observed under all tested conditions, while others were specific to acidic or alkaline environments. nih.gov Another study identified four degradation products (I–IV) under hydrolytic and photolytic stress. sci-hub.boxnih.gov

The formation of these degradation products involves various chemical reactions. For instance, decarboxylated azilsartan is formed under alkaline conditions through a base-catalyzed decarboxylation reaction. sci-hub.box A de-ethylated azilsartan product can form in acidic and aqueous media. sci-hub.boxnih.gov The oxadiazole ring can also undergo degradation, leading to the formation of a diazirine derivative. sci-hub.box Two degradation products were also detected during the micronization process of azilsartan. researchgate.net

Table 2: Degradation Products of Azilsartan Medoxomil

Degradation Product (DP) Chemical Name Formation Condition(s)
DP 1 / Impurity I 2-ethoxy-3H-benzo-imidazole-4-carboxylic acid Acid, alkali, water, photolysis. sci-hub.boxnih.gov
DP 2 / Impurity II 2-hydroxy-3-[2'-(5-oxo-4,5-dihydro- sciendo.comnih.govCurrent time information in Bangalore, IN.oxadiazol-4-ylmethyl]-3H-benzoimidazole-4-carboxylic acid (de-ethylated AZL) Acid, water. sci-hub.boxnih.gov
DP 3 / Impurity III 3-[2'-(1H-diazirin-3-yl)-biphenyl]-4-ylmethyl]-2-ethoxy-3H-benzoimidazole-4-carboxylic acid Acid, alkali, water, photolysis. sci-hub.boxnih.gov
DP 4 / Impurity IV 3-[4'-(2-ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H- sciendo.comnih.govCurrent time information in Bangalore, IN.oxadiazol-5-one (decarboxylated AZL) Alkaline conditions. sci-hub.boxnih.gov
Impurity-1 Not specified Oxidative, Thermal. jyoungpharm.org
Impurity-2 Not specified Thermal. jyoungpharm.org
Impurity-4 Not specified Acid, Base, Neutral, Oxidative, Thermal. jyoungpharm.org
Impurity-5 Not specified Thermal. jyoungpharm.org

Preclinical Pharmacology and Mechanistic Investigations of Azilsartan

Angiotensin AT1 Receptor Binding and Selectivity Studies

The interaction of azilsartan (B1666440) with the AT1 receptor is a key determinant of its pharmacological activity. Studies have focused on its binding affinity, dissociation kinetics, and selectivity compared to other angiotensin II receptor blockers (ARBs).

Azilsartan demonstrates a very high affinity for the human AT1 receptor. Radioligand binding studies have shown that azilsartan inhibits the specific binding of angiotensin II to human AT1 receptors with a 50% inhibitory concentration (IC50) of 2.6 nM. This indicates a potent blockade of the receptor.

A distinguishing feature of azilsartan is its slow dissociation from AT1 receptors. d-nb.infotandfonline.com This tight binding means that its inhibitory effect persists even after the free compound has been washed away. tandfonline.com In in vitro studies, the potent inhibitory effect of azilsartan was maintained up to 5 hours after washout, with an IC50 value of 7.4 nM. This slow dissociation rate contributes to its insurmountable antagonism and long-lasting effects. researchgate.net The tight binding and slow dissociation are considered key factors in its potent and sustained antihypertensive action. nih.govdovepress.com

Table 1: In Vitro Affinity of Azilsartan for Human AT1 Receptors

Condition IC50 (nM)
Without Washout 2.6
5 Hours After Washout 7.4

Data sourced from Ojima et al. (2011).

When compared to other clinically available ARBs, azilsartan exhibits a superior binding affinity and a significantly slower dissociation rate from the AT1 receptor. tandfonline.com While other ARBs like olmesartan (B1677269) and telmisartan (B1682998) also show high affinity, their binding is less persistent after washout. For instance, the IC50 values for olmesartan, telmisartan, valsartan (B143634), and irbesartan (B333) are markedly attenuated after washout, whereas azilsartan's inhibitory effect remains strong. Studies conducted 5 hours after drug washout revealed azilsartan to be 30 to 1000 times more potent than competitor ARBs such as olmesartan, telmisartan, and valsartan. tandfonline.comresearchgate.net This suggests that azilsartan remains bound to the AT1 receptors for a much longer period. tandfonline.com

Table 2: Comparative In Vitro Affinity (IC50) of ARBs for Human AT1 Receptors Before and After Washout

Compound IC50 (nM) - Without Washout IC50 (nM) - After Washout
Azilsartan 2.6 7.4
Olmesartan 6.7 242.5
Telmisartan 5.1 191.6
Valsartan 44.9 >10000
Irbesartan 15.8 >10000

Data sourced from Ojima et al. (2011).

Molecular and Cellular Mechanisms of Action

Azilsartan acts as an inverse agonist at the AT1 receptor. caymanchem.com Inverse agonism refers to the ability of a compound to inhibit the spontaneous, ligand-independent activity of a receptor (constitutive activity). Azilsartan has been shown to inhibit angiotensin II-induced accumulation of inositol-1-phosphate in cells expressing the human AT1 receptor. caymanchem.com This inverse agonism is considered stronger than that of other ARBs like candesartan (B1668252). d-nb.infonih.gov This property is attributed to azilsartan's unique 5-oxo-1,2,4-oxadiazole moiety, which allows for a stronger hydrogen bonding interaction with the Gln257 residue in the AT1 receptor compared to the tetrazole ring found in many other ARBs. nih.gov This stronger interaction is believed to underlie its potent inverse agonistic activity, which may contribute to its organ-protective effects. nih.govnih.gov

Preclinical studies suggest that azilsartan may have pleiotropic effects that extend beyond simple AT1 receptor blockade. nih.govresearchgate.netnih.gov Some of these effects may not be strictly dependent on the AT1 receptor. nih.govresearchgate.net

PPAR Modulation: In 3T3-L1 preadipocytes, azilsartan was found to promote adipocyte differentiation and stimulate the expression of genes for peroxisome proliferator-activated receptors (PPAR) α and δ. nih.govresearchgate.net This effect on PPAR gene expression was more pronounced than that observed with valsartan. nih.gov

Anti-proliferative Effects: Azilsartan has demonstrated potent anti-proliferative effects on vascular cells. dovepress.com Notably, these effects were observed even in the absence of angiotensin II and in cells lacking AT1 receptors, suggesting a mechanism independent of direct AT1 receptor antagonism. nih.govresearchgate.net

MAPK Inhibition: Azilsartan can block the angiotensin II-induced activation of mitogen-activated protein kinases (MAPK) in vascular smooth muscle cells, with this effect persisting hours after the drug has been washed out, consistent with its tight binding properties. nih.gov

Anti-inflammatory Pathways: In lipopolysaccharide (LPS)-stimulated macrophages, azilsartan has been shown to suppress the activation of the TLR2/Myd-88/NF-κB signaling pathway, a key pathway in inflammation. researchgate.net It also reduced the release of pro-inflammatory cytokines. researchgate.net

Preclinical Pharmacodynamic Effects in Animal Models

In various animal models of hypertension, azilsartan medoxomil produces a dose-dependent decrease in arterial blood pressure. fda.govfda.gov It effectively blocks the pressor effect of exogenously administered angiotensin II in rats. fda.govcaymanchem.com Studies in spontaneously hypertensive rats (SHRs) and renal hypertensive dogs have confirmed its potent and long-lasting antihypertensive effects. fda.govnih.gov The blood pressure-lowering effect has been shown to persist even when plasma drug levels are very low at 24 hours after a single dose. nih.gov

Beyond blood pressure reduction, azilsartan has demonstrated other beneficial pharmacodynamic effects in preclinical models:

Renoprotection: In a rat model of type 2 diabetes, azilsartan medoxomil was more potent than olmesartan medoxomil in reducing proteinuria. tandfonline.comnih.gov

Improved Insulin (B600854) Sensitivity: In animal models, azilsartan has been shown to improve insulin sensitivity to a greater extent than larger doses of other ARBs like olmesartan medoxomil or candesartan cilexetil. nih.govfrontiersin.org

Enhanced Endothelial Function: In diabetic mice, azilsartan was more effective than candesartan cilexetil at restoring endothelial function. d-nb.infofrontiersin.org This was associated with a reduction in vascular inflammation and oxidative stress, and an improvement in endothelial nitric oxide synthase (eNOS) function. d-nb.info

These preclinical findings highlight the potent and multifaceted pharmacological profile of azilsartan, stemming from its unique receptor binding characteristics and its influence on various cellular signaling pathways. dovepress.com

Impact on Renin-Angiotensin System Components in Animals

Azilsartan medoxomil, a prodrug, is rapidly hydrolyzed to its active moiety, azilsartan, in the gastrointestinal tract and plasma during absorption. tandfonline.comsemanticscholar.org Azilsartan functions as a selective and competitive antagonist of the angiotensin II type 1 (AT1) receptor. tandfonline.comeuropa.eu This blockade prevents angiotensin II from binding to its receptors in tissues such as vascular smooth muscle and the adrenal glands, leading to vasodilation and reduced aldosterone (B195564) effects. tandfonline.comeuropa.eu

In preclinical studies, azilsartan demonstrated a potent and long-lasting inhibitory effect on the renin-angiotensin system (RAS). In normotensive animals, administration of azilsartan led to predictable pharmacological effects associated with RAS blockade, including reduced red cell parameters, changes in kidney hemodynamics, and increased serum potassium. europa.eueuropa.eu These effects are considered a class effect of angiotensin II receptor blockers (ARBs). Furthermore, long-term administration in rats and dogs resulted in increased plasma renin activity and hypertrophy or hyperplasia of the renal juxtaglomerular cells, which is also a characteristic response to chronic AT1 receptor blockade. europa.eufda.gov

The inhibitory action of azilsartan on the AT1 receptor is particularly robust. It exhibits a high affinity and slow dissociation from the receptor compared to other ARBs. tandfonline.comnih.gov This persistent binding leads to a more sustained attenuation of angiotensin II's effects. tandfonline.com In vitro studies using Chinese hamster ovary (CHO) cells that overexpress the human AT1 receptor, as well as in vascular strips, have shown that the inhibitory effects of azilsartan on angiotensin II-induced responses persist even after the free compound has been washed out. tandfonline.com This contrasts with other ARBs like olmesartan, telmisartan, valsartan, and irbesartan, whose inhibitory effects were diminished after washout. tandfonline.com

The metabolites of azilsartan, M-I and M-II, have been shown to have weak binding affinity for AT1 receptors and are considered pharmacologically inactive. bauschhealth.ca

Efficacy in Hypertensive Animal Models (e.g., Spontaneously Hypertensive Rats)

Preclinical studies have consistently demonstrated the potent antihypertensive efficacy of azilsartan medoxomil in various animal models of hypertension. In spontaneously hypertensive rats (SHRs), a widely used model of essential hypertension, oral administration of azilsartan produced a dose-dependent reduction in arterial blood pressure. fda.gov Similarly, in renal hypertensive dogs, azilsartan medoxomil effectively lowered blood pressure. fda.govtandfonline.com

The antihypertensive effects of azilsartan in these models have been shown to be more potent and longer-lasting compared to other ARBs, including olmesartan medoxomil. tandfonline.com This sustained action is attributed to its strong and persistent blockade of the AT1 receptor. tandfonline.com In conscious SHRs, azilsartan medoxomil induced a more significant and durable antihypertensive effect than olmesartan medoxomil. tandfonline.com

Furthermore, in a study involving spontaneously hypertensive obese rats (SHROB), a model for cardiometabolic syndrome, azilsartan medoxomil demonstrated significant antihypertensive effects. researchgate.net Treatment with azilsartan also prevented the significant increases in systolic, diastolic, and mean arterial blood pressures induced by chronic angiotensin II infusion in rats. nih.gov

The table below summarizes the findings from key preclinical studies on the efficacy of azilsartan in hypertensive animal models.

Animal ModelKey FindingsReference
Spontaneously Hypertensive Rats (SHRs)Dose-dependent decrease in arterial blood pressure. More potent and longer-lasting antihypertensive effects than olmesartan medoxomil. fda.govtandfonline.com
Renal Hypertensive DogsDose-dependent decrease in arterial blood pressure. More potent and longer-lasting antihypertensive effects than olmesartan medoxomil. fda.govtandfonline.com
Spontaneously Hypertensive Obese Rats (SHROB)Demonstrated anti-hypertensive effects and improved vascular endothelial function. researchgate.net
Angiotensin II-Treated RatsCompletely prevented Angiotensin II-induced increases in systolic, diastolic, and mean arterial blood pressures. nih.gov

Mechanistic Studies of Azilsartan's Effects on Organ Systems in Preclinical Models (e.g., cerebrovascular, renal, cardiac, metabolic)

Preclinical investigations have revealed that azilsartan exerts protective effects on various organ systems, often independent of its blood pressure-lowering capabilities.

Cerebrovascular Effects: In diabetic Goto-Kakizaki (GK) rats, a model for type 2 diabetes, azilsartan medoxomil has been shown to prevent and even reverse cerebrovascular remodeling and dysfunction. nih.govnih.gov This includes correcting decreased lumen diameter and increased wall thickness of cerebral arteries. nih.gov These vasculoprotective effects in the brain were observed to be independent of changes in blood pressure. nih.govtandfonline.com

Renal Effects: Azilsartan has demonstrated significant renoprotective effects in several animal models. In spontaneously hypertensive obese rats (SHROB), treatment with azilsartan resulted in lower albuminuria and nephrinuria, along with reduced tubular cast formation and glomerular injury. researchgate.net In Zucker diabetic fatty (ZDF) rats, a model of type 2 diabetes and metabolic syndrome, azilsartan medoxomil improved glycemic status and reduced kidney damage. oup.com Furthermore, in a rat model of type 2 diabetes, azilsartan medoxomil was more potent than olmesartan medoxomil in reducing proteinuria. nih.gov Studies in rats with overt nephropathy also showed an antiproteinuric effect. fda.gov

Cardiac Effects: Preclinical studies suggest favorable effects of azilsartan on the heart. In SHROB, azilsartan treatment improved left ventricular function, attenuated the development of left ventricular hypertrophy, and reduced cardiac fibrosis. researchgate.net In obese, insulin-resistant mice subjected to left ventricular pressure overload, azilsartan led to reduced left ventricular wall thickness and hypertrophy, resulting in increased cardiac output. tandfonline.com Furthermore, in a mouse model of myocardial infarction, azilsartan was found to attenuate cardiac remodeling. ijbcp.com It has been proposed that azilsartan suppresses angiotensin II-mediated plasminogen activator inhibitor type-1, which in turn reduces collagen deposition and helps stabilize atherosclerotic plaques. tandfonline.com

Metabolic Effects: Azilsartan has shown beneficial metabolic effects in preclinical models. In hypertensive rats, it has been shown to improve insulin sensitivity. tandfonline.com Specifically, in obese spontaneously hypertensive Koletsky rats, azilsartan treatment improved insulin sensitivity. ijbcp.com It was also found to be more effective than candesartan in reducing plasma concentrations of glucose and fatty acids in normotensive mice. tandfonline.com Additionally, azilsartan decreased adipose tissue weight and adipocyte size, and increased the expression of PPAR-γ and its target gene adiponectin, independent of its effects on blood pressure. tandfonline.com In rats with angiotensin II-induced insulin resistance, azilsartan treatment improved glucose transport activity and key insulin signaling elements in skeletal muscle. nih.gov

Comparative Preclinical Pharmacology of Azilsartan with Other Angiotensin Receptor Blockers

A significant body of preclinical evidence highlights the superior potency and sustained action of azilsartan compared to other established ARBs.

In terms of receptor binding, azilsartan demonstrates a higher affinity and slower dissociation from the AT1 receptor than other ARBs like olmesartan, telmisartan, valsartan, and irbesartan. nih.govtandfonline.com This "insurmountable" binding contributes to its potent and long-lasting antihypertensive effects. nih.gov In vitro studies have shown azilsartan to be approximately twice as potent as olmesartan and telmisartan, and 5 to 20 times more potent than irbesartan and valsartan, respectively, in blocking angiotensin II binding to AT1 receptors. nih.gov

This enhanced potency translates to superior efficacy in animal models. In spontaneously hypertensive rats and renal hypertensive dogs, azilsartan medoxomil induced more potent and longer-lasting blood pressure reduction than olmesartan medoxomil. tandfonline.com

Beyond blood pressure control, comparative preclinical studies have pointed to other potential advantages of azilsartan:

Renal Protection: In a rat model of type 2 diabetes, azilsartan medoxomil was more effective in reducing proteinuria than olmesartan medoxomil. nih.gov Similarly, in diabetic rats, azilsartan was shown to be superior to olmesartan in reducing albuminuria. tandfonline.com

Metabolic Effects: In normotensive mice, azilsartan was more effective than candesartan at reducing plasma glucose and fatty acid concentrations. tandfonline.com Animal studies also suggest that azilsartan can improve insulin sensitivity more effectively than larger doses of olmesartan medoxomil or candesartan cilexetil. nih.gov

Vascular Effects: Azilsartan was found to be superior to valsartan in inhibiting the proliferation of rabbit aortic endothelial cells. tandfonline.com Another study in diabetic mice suggested that azilsartan restores endothelial function more effectively than candesartan cilexetil. frontiersin.org

The following table provides a comparative overview of azilsartan's preclinical pharmacology against other ARBs.

ParameterAzilsartan vs. Other ARBsComparator ARBsReference
AT1 Receptor BindingHigher affinity, slower dissociation, more potent inhibition.Olmesartan, Telmisartan, Valsartan, Irbesartan nih.govtandfonline.com
Antihypertensive EffectMore potent and longer-lasting in hypertensive animal models.Olmesartan medoxomil tandfonline.com
Proteinuria ReductionMore potent in rat models of type 2 diabetes.Olmesartan medoxomil tandfonline.comnih.gov
Metabolic EffectsMore effective at reducing plasma glucose/fatty acids and improving insulin sensitivity.Candesartan, Olmesartan medoxomil nih.govtandfonline.com
Endothelial Cell ProliferationSuperior inhibition.Valsartan tandfonline.com
Endothelial FunctionMore effective restoration in diabetic mice.Candesartan cilexetil frontiersin.org

Pharmacokinetics and Metabolism Research Preclinical and Mechanistic Focus

Prodrug Hydrolysis and Bioactivation of Azilsartan (B1666440) Medoxomil to Azilsartan

Azilsartan medoxomil is an orally administered prodrug that is designed to enhance the bioavailability of its active form, azilsartan. researchgate.netnih.gov Following oral administration, the prodrug undergoes rapid and extensive hydrolysis in the gastrointestinal tract to yield the pharmacologically active moiety, azilsartan, before it is absorbed into the systemic circulation. researchgate.neteuropa.eunih.gov This bioactivation is so efficient that the parent compound, azilsartan medoxomil, is not detectable in plasma. centaurpharma.comgeneesmiddeleninformatiebank.nl The absolute bioavailability of azilsartan following the administration of azilsartan medoxomil is estimated to be approximately 60%. europa.eucentaurpharma.com

Enzymatic Pathways Involved in Hydrolysis (e.g., Esterases in Gastrointestinal Tract/Plasma)

The conversion of azilsartan medoxomil to azilsartan is facilitated by several esterase enzymes. efda.gov.eteuropa.eu In vitro studies have identified that carboxymethylenebutenolidase, present in the intestine and liver, plays a role in this hydrolysis. europa.eugeneesmiddeleninformatiebank.nlcbg-meb.nl Additionally, plasma esterases are also involved in the bioactivation process. europa.eugeneesmiddeleninformatiebank.nl Specifically, human carboxylesterase 2 (hCE2), an enzyme found in the small intestine, is suggested to be a key player in the hydrolysis of the medoxomil ester prodrugs like azilsartan medoxomil during absorption. nih.gov The involvement of multiple esterase pathways suggests a robust and efficient conversion of the prodrug to its active form. nih.gov

Absorption and Membrane Permeability Studies (e.g., in vitro models, Caco-2 cells)

The absorption characteristics of azilsartan medoxomil have been investigated using in vitro models such as Caco-2 cells, which are a human colon adenocarcinoma cell line commonly used to mimic the intestinal epithelial barrier. mdpi.comfda.govnii.ac.jp These studies are crucial for understanding the membrane permeability of the compound.

In one study, the apparent permeability coefficient (Papp) of an optimized azilsartan medoxomil nanoemulsion formulation was found to be 2.32 × 10⁻⁴ cm/s, which was significantly higher than that of a drug suspension (1.07 × 10⁻⁴ cm/s). mdpi.com This suggests that the nanoemulsion formulation enhanced the permeation of the drug across the intestinal membrane. mdpi.com The increased permeation was attributed to the enhanced aqueous solubility due to the nano-sizing and the presence of oil in the formulation, which facilitates passage through the lipoidal membrane. mdpi.com Another study examining the transport of a P-glycoprotein (P-gp) substrate, digoxin, across Caco-2 cell monolayers found that azilsartan medoxomil could inhibit P-gp, suggesting a potential for interaction with other P-gp substrates. fda.gov

Distribution Studies

Plasma Protein Binding Characteristics

Azilsartan, the active form of the drug, is highly bound to human plasma proteins, with a binding percentage greater than 99%. europa.eucentaurpharma.comdrugbank.comnih.gov The primary binding protein is serum albumin. europa.eucentaurpharma.comdrugbank.com This high degree of protein binding is constant at plasma concentrations of azilsartan that are well above the range achieved with recommended doses. europa.eucentaurpharma.comdrugbank.com

Tissue Distribution in Animal Models (e.g., crossing blood-brain barrier)

Preclinical studies in animal models have provided insights into the tissue distribution of azilsartan. In rats, it was found that only a minimal amount of radiolabelled azilsartan crossed the blood-brain barrier. centaurpharma.comdrugbank.comnih.gov However, a recent study in a diabetic mouse model suggested that azilsartan can protect against hyperglycemia-induced hyperpermeability of the blood-brain barrier. nih.govnih.gov Another study noted that azilsartan has limited permeability across the blood-brain barrier. rsc.org In pregnant rats, azilsartan was shown to cross the placental barrier and distribute to the fetus. centaurpharma.comnih.govdrugbank.com The apparent volume of distribution of azilsartan is approximately 16 liters, indicating some distribution into tissues. europa.eucentaurpharma.comnih.gov

Elimination Mechanisms and Pathways

The elimination of azilsartan and its metabolites occurs through multiple routes. europa.eueuropa.eunih.gov

Excretion Routes (e.g., Fecal and Urinary Recovery in Animal Studies)

Animal studies using radiolabeled azilsartan medoxomil have elucidated its primary excretion pathways. europa.eunih.govtandfonline.com Following oral administration, approximately 55% of the radioactivity is recovered in the feces, and about 42% is found in the urine. europa.eueuropa.eunih.govhpfb-dgpsa.ca Of the dose recovered in the urine, about 15% is excreted as unchanged azilsartan. europa.eueuropa.eunih.govhpfb-dgpsa.ca

Pharmacokinetic-Pharmacodynamic Modeling in Preclinical Species

Pharmacokinetic-pharmacodynamic (PK-PD) models have been developed to characterize the relationship between the concentration of azilsartan and its blood pressure-lowering effects in preclinical species such as spontaneously hypertensive (SH) rats. nih.govresearchgate.netbiocrick.com These models have been instrumental in understanding the time course of the drug's action and in simulating the effects of different dose levels. nih.govresearchgate.net Sequential PK-PD analysis has been performed where plasma concentration-time data were modeled, and subsequently, PD parameters were calculated to describe the time-concentration-response relationship using an indirect response model. nih.govresearchgate.net

Impact of Impaired Organ Function on Pharmacokinetics in Preclinical Models (e.g., Hepatic Impairment)

Preclinical research into the pharmacokinetics of azilsartan medoxomil provides critical insights into its absorption, distribution, metabolism, and excretion (ADME) profile, with a particular mechanistic focus on the role of the liver. While specific studies on preclinical models with induced hepatic impairment are not extensively detailed in publicly available literature, the profound role of the liver in the biotransformation of this compound allows for a clear understanding of how hepatic dysfunction would likely alter its pharmacokinetic parameters.

Mechanistic Role of the Liver in Metabolism:

In vitro studies using components from various preclinical species have been instrumental in elucidating the metabolic pathway of azilsartan medoxomil. The prodrug, azilsartan medoxomil, is rapidly hydrolyzed to its active form, azilsartan. This conversion is not solely dependent on the liver but also occurs in the intestine and plasma. hpfb-dgpsa.cafda.gov Specifically, investigations with hepatic S9 fractions from all tested animal species demonstrated a rapid hydrolysis of the prodrug. hpfb-dgpsa.ca

Following its formation, azilsartan undergoes further metabolism primarily in the liver. In vitro studies with human hepatic microsomes have identified cytochrome P450 (CYP) enzymes as the key mediators of this process. The major enzyme responsible for the metabolism of azilsartan is CYP2C9, which leads to the formation of the O-dealkylated metabolite, M-II. hpfb-dgpsa.caeuropa.eu A minor metabolite, M-I, is formed through decarboxylation, a reaction catalyzed to a lesser extent by CYP2C8. hpfb-dgpsa.ca Both M-I and M-II are pharmacologically inactive. bauschhealth.ca

Crucially for the predictive value of preclinical safety studies, all metabolites of azilsartan found in human hepatic microsomes were also identified in the hepatic microsomes of the animal species used for toxicological testing. fda.gov This metabolic similarity across species reinforces the relevance of preclinical findings to human pharmacology.

Interactive Data Table: In Vitro Metabolism of Azilsartan Medoxomil

SystemProcessKey EnzymesResulting Moiety/MetaboliteSpecies TestedReference
Hepatic S9 Fractions Hydrolysis of ProdrugCarboxymethylenebutenolidase, Plasma EsterasesAzilsartan (active)All preclinical species tested hpfb-dgpsa.caeuropa.eu
Hepatic Microsomes O-dealkylation of AzilsartanCYP2C9M-II (inactive)Human, Animal Species hpfb-dgpsa.caeuropa.eu
Hepatic Microsomes Decarboxylation of AzilsartanCYP2C8M-I (inactive)Human, Animal Species hpfb-dgpsa.ca

Preclinical Excretion Profile and Inferred Impact of Hepatic Impairment:

Given that azilsartan is extensively metabolized by the liver, it can be mechanistically inferred that significant hepatic impairment would have a substantial impact on its pharmacokinetic profile. Reduced metabolic capacity in the liver would likely lead to decreased clearance of azilsartan, resulting in higher and more prolonged plasma concentrations of the active moiety. This is supported by findings in human clinical studies where mild to moderate hepatic impairment led to a slight increase in azilsartan exposure (AUC increased by 1.3 to 1.6-fold). europa.eu Although direct preclinical data in animal models of liver disease is limited, the established metabolic pathways strongly suggest that the liver's functional status is a critical determinant of azilsartan's systemic exposure.

Interactive Data Table: Excretion of Radioactivity Following Oral Administration of [14C]Azilsartan Medoxomil in Preclinical Models

Route of ExcretionPercentage of Recovered RadioactivityFormReference
Feces ~55%Metabolites europa.euhpra.ie
Urine ~42%Metabolites and ~15% as unchanged Azilsartan europa.euhpra.ie

In preclinical distribution studies in rats, azilsartan was shown to cross the placental barrier and was also detected in the milk of lactating animals, highlighting the systemic distribution of the active compound. europa.eueuropa.eu

Analytical Methodologies for Azilsartan Medoxomil Potassium Research

Development and Validation of Chromatographic Methods

A variety of chromatographic methods have been established for the analysis of Azilsartan (B1666440) medoxomil potassium in bulk drug substances and pharmaceutical formulations. These methods are designed to be specific, accurate, precise, and stability-indicating, adhering to guidelines set by the International Council for Harmonisation (ICH).

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is the most widely employed technique for the analysis of Azilsartan medoxomil. Researchers have developed and validated numerous RP-HPLC methods characterized by their simplicity, speed, and reliability. sci-hub.seresearchgate.net These methods typically utilize a C18 column as the stationary phase due to the non-polar nature of Azilsartan medoxomil. omicsonline.org

Method development often involves optimizing the mobile phase composition, flow rate, and detection wavelength to achieve the best separation and sensitivity. Common mobile phases consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer (e.g., phosphate (B84403) buffer or trifluoroacetic acid solution). omicsonline.org The pH of the aqueous phase is a critical parameter that is adjusted to ensure optimal retention and peak shape. omicsonline.org Detection is most frequently performed using a UV detector, with wavelengths typically set between 248 nm and 254 nm. sci-hub.sepharmasm.com

Validation of these HPLC methods, as per ICH guidelines, confirms their suitability for their intended purpose. researchgate.net Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). Linearity is consistently demonstrated over a range of concentrations, with correlation coefficients (r²) greater than 0.999 in many studies. nih.govresearchgate.net Accuracy is confirmed through recovery studies, with results typically falling within the 99-101% range. researchgate.net

Interactive Table: Examples of Validated HPLC Methods for Azilsartan Medoxomil Potassium

Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Linearity Range (µg/mL)Reference
Hiber® C-18 (250x4.6mm, 5µm)Methanol: Acetonitrile: Water (88:8:4 v/v/v)0.525420 - 70 sci-hub.seipindexing.com
Inertsil-ODS C18 (250x4.6mm, 5µm)Methanol: Acetonitrile (90:10 v/v)1.023620 - 70 nih.gov
Hypersil BDS C18 (250x4.6mm, 5µm)0.05M KH₂PO₄ (pH 4.0): Acetonitrile (60:40 v/v)1.024810 - 60 pharmasm.comresearchgate.net
C18 (4.6mm x 250mm)Methanol: Phosphate Buffer (pH 3.2) (70:30 v/v)1.02492 - 10 researchgate.net

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. These hyphenated techniques combine the superior separation capabilities of liquid chromatography with the definitive identification power of mass spectrometry. soeagra.combiomedres.info

LC-MS/MS methods have been developed for the quantification of Azilsartan (the active metabolite of Azilsartan medoxomil) in plasma. core.ac.ukresearchgate.net These methods often utilize an Ultra-Performance Liquid Chromatography (UPLC) system for faster analysis times and better resolution. researchgate.netcore.ac.uk The separation is typically achieved on a C18 column with a gradient elution using a mobile phase of acetonitrile and water, often containing a modifier like formic or trifluoroacetic acid to enhance ionization. omicsonline.orgnih.govcore.ac.uk

Detection is performed using a mass spectrometer, commonly a triple quadrupole or a Quadrupole Time-of-Flight (QTOF) instrument, operating in the positive electrospray ionization (ESI) mode. omicsonline.orgsoeagra.com The method relies on Multiple Reaction Monitoring (MRM) for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, ensuring high specificity and minimizing interference from the plasma matrix. core.ac.uk These bioanalytical methods are validated for parameters like linearity, precision, accuracy, recovery, and stability, demonstrating their reliability for pharmacokinetic studies. soeagra.comcore.ac.uk

Interactive Table: Examples of LC-MS/MS Methods for Azilsartan Analysis

LC SystemStationary PhaseMobile PhaseIonization ModeMonitored Transition (m/z)ApplicationReference
UPLCKinetex 2.6µ XB-C18 (50x2.1mm)Acetonitrile: 0.2% Formic Acid (Gradient)ESI (+)457 → 279Dog Plasma core.ac.uk
LCSymmetry C-18 (150x4.6mm, 5µm)0.02% Trifluoroacetic acid: Acetonitrile (Gradient)ESI (+)-Bulk Drug/Formulations omicsonline.org
UFLCShimapack C-8 (150x4.6mm, 5µm)Methanol: 0.1% Formic Acid (65:35 v/v)ESI (+)-Human Plasma researchgate.net
LCAcquity UPLC® C18 CSH0.02% Trifluoroacetic acid: Acetonitrile (Gradient)ESI-QTOFMS-Bulk Drug nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) presents a simpler, cost-effective, and high-throughput alternative to HPLC for the quantification of Azilsartan medoxomil. sci-hub.sepharmasm.com These methods involve spotting the sample on a pre-coated silica (B1680970) gel 60 F254 aluminum plate, which is then developed in a suitable mobile phase. pharmasm.comijpar.com

The choice of mobile phase is critical for achieving good separation. A common solvent system is a mixture of toluene, methanol, and ethyl acetate (B1210297) or ammonia. pharmasm.comipindexing.com After development, quantification is achieved by densitometric scanning at a specific wavelength, often around 250 nm or 312 nm (using fluorescence mode). pharmasm.comipindexing.comijpar.com

HPTLC methods for Azilsartan medoxomil have been validated according to ICH guidelines, demonstrating good linearity, accuracy, and precision. pharmasm.comijpar.com For instance, one method showed linearity in the concentration range of 100–800 ng/band with a correlation coefficient of 0.994. pharmasm.com Another study utilized a fluorescence detector to enhance sensitivity, achieving a linear range of 200 to 1000 ng/band. ijpar.com HPTLC is particularly useful as a stability-indicating method, as it can effectively resolve the parent drug from its degradation products. sci-hub.se

Interactive Table: Examples of Validated HPTLC Methods for Azilsartan Medoxomil

Stationary PhaseMobile PhaseDetection Wavelength (nm)Linearity Range (ng/band)R_f ValueReference
Silica gel 60 F254Toluene: Methanol: Ethyl acetate (8:2:1 v/v/v)250100 - 8000.50 ± 0.03 pharmasm.com
Silica gel G60 F254Acetone: Toluene: Ammonia (8.2:1.7:0.1 v/v/v)254500 - 900- sci-hub.seresearchgate.net
Silica gel 60 F254Toluene: Methanol (8:2 v/v)312 (Fluorescence)200 - 10000.38 ± 0.04 ipindexing.comijpar.com

Stability-Indicating Analytical Methods

The stability of a drug substance is a critical quality attribute. Stability-indicating analytical methods are essential to quantify the drug in the presence of its degradation products, impurities, and excipients.

Forced degradation, or stress testing, is performed to understand the intrinsic stability of Azilsartan medoxomil and to develop stability-indicating analytical methods. pharmasm.com The drug substance is subjected to harsh conditions, including acid and base hydrolysis, oxidation, heat, and light, as per ICH guidelines. pharmasm.com

Studies have shown that Azilsartan medoxomil is susceptible to degradation under hydrolytic (acidic, basic, and neutral) and oxidative conditions, while it exhibits greater stability against thermal and photolytic stress. omicsonline.orgnih.govajpaonline.com

Acidic and Basic Hydrolysis : Significant degradation is observed when the drug is exposed to acidic (e.g., 0.5 N HCl) and alkaline (e.g., 0.1 N NaOH) conditions. omicsonline.orgpharmasm.com Alkaline conditions, in particular, lead to considerable degradation. pharmasm.comnih.gov

Oxidative Degradation : Exposure to oxidizing agents like hydrogen peroxide (e.g., 30% H₂O₂) also results in substantial degradation of the drug. omicsonline.orgpharmasm.com

Thermal and Photolytic Degradation : The drug is relatively stable when exposed to dry heat (e.g., 70-100°C) and UV light. sci-hub.seomicsonline.orgijpar.com

The degradation products formed under these stress conditions are separated from the parent drug using stability-indicating HPLC or HPTLC methods. sci-hub.senih.gov The separated degradants can then be identified and characterized, often using LC-MS/MS, which provides structural information based on mass-to-charge ratios and fragmentation patterns. omicsonline.orgnih.gov

Interactive Table: Summary of Forced Degradation Findings for Azilsartan Medoxomil

Stress ConditionReagent/ConditionObservationReference
Acid Hydrolysis0.5 N HClConsiderable Degradation pharmasm.com
Base Hydrolysis0.1 N NaOHSignificant Degradation omicsonline.orgnih.gov
Oxidative30% H₂O₂Substantial Degradation omicsonline.orgpharmasm.com
Neutral HydrolysisWater at 60°CDegradation Observed omicsonline.org
ThermalDry Heat at 70-100°CRelatively Stable sci-hub.seomicsonline.org
PhotolyticUV LightRelatively Stable sci-hub.seijpar.com

The developed stability-indicating chromatographic methods are crucial for monitoring and controlling impurities and degradation products throughout the lifecycle of the drug product. researchgate.net These methods must be able to separate the main Azilsartan medoxomil peak from all potential degradant peaks. omicsonline.orgnih.gov

LC-MS studies have successfully identified and characterized several degradation products (DPs). For example, a study using LC/ESI-QTOFMS identified a total of five degradation products under various stress conditions. nih.gov A common degradant was observed under all stress conditions, while others were specific to acidic or alkaline hydrolysis. nih.gov The ability to resolve the drug peak from these degradant peaks, as demonstrated by peak purity analysis using photodiode array (PDA) detectors, confirms the specificity of the analytical method. omicsonline.org The validated methods are then applied for the routine quality control analysis of pharmaceutical formulations to ensure that the levels of any impurities or degradants remain within acceptable limits. researchgate.net

Quantitative Determination in Biological Matrices (e.g., Animal Plasma)

The quantitative analysis of azilsartan, the active metabolite of azilsartan medoxomil, in biological matrices such as animal and human plasma is crucial for pharmacokinetic studies. pharmainfo.innih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the predominant technique for this purpose due to its high sensitivity, selectivity, and accuracy. nih.govingentaconnect.com

A common approach involves protein precipitation to extract the analyte from the plasma sample. pharmainfo.insoeagra.com For instance, a method for determining azilsartan in dog plasma utilized methanol for protein precipitation. core.ac.uk Similarly, acetonitrile has been used for sample precipitation in studies involving human plasma. ingentaconnect.com Following extraction, the samples are analyzed by LC-MS/MS, often employing a C18 reversed-phase column for chromatographic separation. nih.govcore.ac.uk The mobile phase typically consists of a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, such as ammonium (B1175870) acetate or formic acid in water. pharmainfo.innih.gov

Detection is performed using an electrospray ionization (ESI) source, commonly in the negative ion mode, with multiple reaction monitoring (MRM) for quantification. nih.govingentaconnect.com This mode allows for the specific detection of azilsartan by monitoring a specific precursor-to-product ion transition. For example, one method monitored the transition of m/z 455.2 → 411.2 for azilsartan. ingentaconnect.com

These LC-MS/MS methods are validated to ensure their reliability, with parameters such as linearity, accuracy, precision, recovery, and stability being assessed. ingentaconnect.comcore.ac.uk Linearity is typically established over a wide concentration range, for instance, from 1 to 4000 ng/mL or 2.5 to 5000 ng/mL. nih.govcore.ac.uk The lower limit of quantification (LLOQ) is an important parameter, with reported values as low as 1 ng/mL and 2.5 ng/mL, demonstrating the high sensitivity of the methods. nih.govcore.ac.uk The accuracy and precision are evaluated at multiple quality control levels, with results generally falling within acceptable limits (e.g., ±15%). core.ac.uk Extraction recoveries are also determined to be consistent and efficient. nih.govcore.ac.uk

Spectrophotometric Methods for Azilsartan Analysis (e.g., UV-Visible Spectrophotometry)

UV-Visible spectrophotometry offers a simpler and more cost-effective alternative for the quantitative analysis of azilsartan medoxomil, particularly in bulk drug and pharmaceutical formulations. ajrconline.orgijsdr.orgpharmainfo.in These methods are based on the principle of measuring the absorbance of the drug solution at a specific wavelength. ajrconline.org

The maximum absorbance (λmax) for azilsartan medoxomil is typically determined by scanning a solution of the compound over a wavelength range, often 200-400 nm. ajrconline.orgijsdr.org The λmax can vary depending on the solvent used. For instance, in methanol, a λmax of 247 nm has been reported. ijsdr.org Other studies have found the λmax to be 249 nm in phosphate buffer (pH 7.8) and 251 nm in methanol. ajrconline.orgpharmainfo.in A method using 0.1N Sodium hydroxide (B78521) and distilled water as a diluent reported a λmax of 245 nm. researchgate.net

These spectrophotometric methods are validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijsdr.orgijar.org.in Linearity is typically demonstrated over a specific concentration range, for example, 6-16 µg/mL or 2-10 µg/mL, with a high correlation coefficient (r² > 0.99). ajrconline.orgijsdr.org The accuracy of the method is often assessed through recovery studies, with percentage recoveries expected to be within a range of 98-102%. ajrconline.orgpharmainfo.in

Derivative spectrophotometry has also been employed to enhance the specificity of the analysis, particularly for resolving the drug from interfering substances. ijar.org.inajpaonline.com Both zero-order and first-order derivative methods have been developed and validated for the determination of azilsartan medoxomil. ijar.org.in

Application of Quality by Design (QbD) Principles in Analytical Method Development

The Quality by Design (QbD) approach is increasingly being applied to the development of analytical methods for azilsartan medoxomil to ensure robustness and reliability. nih.govnih.gov QbD is a systematic approach that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. japsonline.com

In the context of analytical method development for azilsartan, QbD involves identifying the Analytical Target Profile (ATP), which defines the requirements for the method. ijper.org This is followed by identifying Critical Quality Attributes (CQAs) of the analytical method and Critical Method Parameters (CMPs) that can impact the CQAs. japsonline.com For an HPLC method, CMPs could include mobile phase composition (e.g., acetonitrile concentration), buffer pH, and flow rate. nih.govnih.gov

Design of Experiments (DoE) is a key tool used in the QbD framework to systematically study the effects of multiple CMPs on the CQAs. ijper.org Statistical designs, such as central composite design or factorial designs, are employed to efficiently explore the experimental space and identify the optimal method conditions. nih.govnih.govjapsonline.com This allows for the establishment of a "design space" or "method operable design region," which is the multidimensional combination and interaction of input variables (e.g., material attributes and process parameters) that have been demonstrated to provide assurance of quality. nih.govresearchgate.net

Forced degradation studies are often conducted as part of the QbD approach to ensure the stability-indicating capability of the method. nih.gov This involves subjecting the drug substance to various stress conditions (e.g., acidic, basic, oxidative, and photolytic) to identify potential degradation products and ensure they are well-separated from the main peak of azilsartan. nih.gov The application of QbD principles results in a well-understood, robust, and reliable analytical method that is suitable for its intended purpose throughout the lifecycle of the pharmaceutical product. nih.govresearchgate.net

Pharmaceutical Formulation Research and Development of Azilsartan Medoxomil Potassium

Strategies for Solubility and Dissolution Rate Enhancement

To improve the clinical performance of azilsartan (B1666440) medoxomil potassium, researchers have explored a variety of formulation strategies aimed at increasing its solubility and the rate at which it dissolves in an aqueous environment.

Solid Dispersion Approaches (e.g., with various carriers like cyclodextrins)

Solid dispersion is a widely employed technique to enhance the dissolution rate of poorly water-soluble drugs by dispersing the active pharmaceutical ingredient in a hydrophilic carrier matrix. pharmaexcipients.com This approach can reduce drug particle size and transform the drug from a crystalline to a more soluble amorphous state. scifiniti.com

Several studies have successfully applied this technique to azilsartan medoxomil. The use of carriers like β-cyclodextrin has shown significant improvements in solubility. pkheartjournal.comjneonatalsurg.com For instance, solid dispersions prepared by a physical mixture method with β-cyclodextrin at a 1:2 drug-to-carrier ratio resulted in a four-fold increase in aqueous solubility. pkheartjournal.com Other methods for preparing solid dispersions, such as solvent evaporation and kneading, have also been investigated, with the solvent evaporation technique often demonstrating superior solubility enhancements. scifiniti.com Research has shown that solid dispersions can increase the solubility of azilsartan medoxomil by 5 to 10 times, leading to a drug release of 85% within 30 minutes. wjpps.com

Carrier Preparation Method Drug:Carrier Ratio Observed Outcome Reference
β-Cyclodextrin Physical Admixture 1:2 Four-fold increase in aqueous solubility. pkheartjournal.com
β-Cyclodextrin Physical Mixture / Kneading Not Specified Enhanced solubility and dissolution. jneonatalsurg.com
Various Solvent Evaporation, Fusion, Spray Drying Not Specified 5-10 times improvement in solubility; 85% drug release in 30 mins. wjpps.com
Polyvinylpyrrolidone Solvent Evaporation / Kneading Not Specified Solvent evaporation method showed superior solubility enhancement. scifiniti.com
Soluplus® Not Specified Not Specified Enhanced solubility and dissolution. researchgate.net

Nanosuspension Formulations

Nanosuspension technology involves reducing the drug particle size to the nanometer range (typically 200-600 nm), which significantly increases the surface area available for dissolution. scifiniti.com This technique is particularly suitable for BCS Class II and IV drugs like azilsartan medoxomil. scifiniti.com

The preparation of azilsartan medoxomil nanosuspensions has been achieved using methods such as solvent-antisolvent precipitation, often combined with ultrasonication. imedpub.comresearchgate.net These formulations require stabilizers to prevent particle aggregation. Commonly used stabilizers include polymers like Polyvinylpyrrolidone K30 (PVP-K30) and Polyethylene Glycol 6000 (PEG6000), and surfactants or co-stabilizers like Tween 80 and Sodium Lauryl Sulphate (SLS). imedpub.comresearchgate.net

Research has demonstrated the successful formulation of azilsartan medoxomil nanosuspensions with significantly reduced particle sizes. One study reported an optimized formulation with a particle size as small as 48.7 nm using PEG6000 and Tween 80 as stabilizers. imedpub.comresearchgate.net Another study achieved a particle size of 157 nm using a combination of PVP-K30 and SLS. researchgate.net These nanosuspensions exhibit enhanced dissolution profiles compared to the pure drug. researchgate.net When freeze-dried into a powder, these nanosuspensions can be self-dispersible, showing rapid redispersion and complete in-vitro dissolution in under 30 minutes. imedpub.com

Preparation Method Stabilizers / Co-stabilizers Key Parameters Resulting Particle Size Reference
Solvent anti-solvent precipitation with ultrasonication PEG6000, Tween 80 Drug:stabilizer:co-stabilizer ratio 1:0.75:0.25; Stirring speed 3500 rpm 48.7 nm imedpub.comresearchgate.net
Solvent-antisolvent precipitation PVP-K30, SLS Drug:PVP-K30:SLS ratio 1:0.75:0.25 157 nm researchgate.net
Nano-precipitation PVP-K30, Tween-80 3² factorial design 347.6 nm (optimized batch) pnrjournal.com
Nanoedge technology Not Specified 2² Central Composite Design 152.6 nm (optimized batch) researchgate.netresearchgate.net

Other Novel Formulation Technologies

Beyond solid dispersions and nanosuspensions, other innovative formulation strategies are being explored to address the solubility challenges of azilsartan medoxomil. researchgate.netnih.govnih.gov These include:

Nanoemulsions: These are thermodynamically stable, isotropic systems of oil, water, and surfactants. scifiniti.com A nanoemulsion of azilsartan medoxomil has been developed using ethyl oleate (B1233923), Tween 80, and Transcutol P, resulting in a formulation with a mean droplet size of 71.5 nm and significantly improved drug release. nih.gov

Liquisolid Compacts: This technique involves converting a liquid medication, such as a drug dissolved in a non-volatile solvent, into a dry, free-flowing, and compressible powder. scifiniti.com Liquisolid compacts of azilsartan medoxomil using lipid vehicles like Capmul MCM and Captex have been shown to increase bioavailability. scifiniti.com

Provesicular Powders: This approach involves creating dry, free-flowing powders that, upon contact with water, form vesicular systems that can encapsulate the drug. A controlled-release provesicular powder of azilsartan medoxomil using Span 60 and cholesterol was developed, which enhanced solubility 20-fold.

Characterization of Experimental Formulations

The successful development of enhanced solubility formulations requires thorough characterization to understand the physical and chemical properties of the drug within the new system.

Spectroscopic Characterization (e.g., FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a critical tool used to investigate potential interactions between the drug and the excipients in a formulation. pkheartjournal.comresearchgate.net In the context of azilsartan medoxomil formulations, FTIR analysis is performed to ensure that the chemical integrity of the drug is maintained. researchgate.net

Studies on solid dispersions and nanosuspensions of azilsartan medoxomil consistently report no significant chemical interaction between the drug and carriers like β-cyclodextrin or other polymers. jneonatalsurg.comwjpps.com This is evidenced by the presence of the characteristic peaks of azilsartan medoxomil in the FTIR spectra of the formulations, without the appearance of new peaks or significant shifts in existing ones. This confirms the compatibility of the drug with the chosen excipients. researchgate.net

Thermal Analysis Techniques (e.g., DSC)

Differential Scanning Calorimetry (DSC) is used to evaluate the thermal properties of the formulations, providing insights into the physical state of the drug within the carrier matrix. pkheartjournal.comresearchgate.net For a crystalline substance like azilsartan medoxomil, DSC analysis will show a sharp endothermic peak corresponding to its melting point. pkheartjournal.com

In the analysis of solid dispersions, a broadening, shifting to a lower temperature, or complete disappearance of the drug's melting peak is indicative of the drug being present in an amorphous state or being molecularly dispersed (dissolved) within the carrier. pkheartjournal.com For example, the DSC thermogram of a solid dispersion of azilsartan medoxomil with β-cyclodextrin showed a broadened endothermic peak at a lower temperature (140-148°C) compared to the pure drug's melting point, suggesting a change in its crystalline structure. pkheartjournal.com This transformation to a higher-energy amorphous state is a key factor contributing to the observed enhancement in solubility and dissolution rate. pkheartjournal.com

Sample Analytical Technique Key Finding Implication Reference
Azilsartan Medoxomil Solid Dispersion with β-Cyclodextrin FTIR No significant new peaks observed. Confirms drug-excipient compatibility. jneonatalsurg.com
Pure Azilsartan Medoxomil DSC Sharp endothermic peak at melting point (~200-250°C). Crystalline nature of the pure drug. pkheartjournal.com
Azilsartan Medoxomil Solid Dispersion with β-Cyclodextrin DSC Broadened endothermic peak shifted to a lower temperature (140-148°C). Indicates partial amorphization or dissolution of the drug in the carrier. pkheartjournal.com
Azilsartan Medoxomil Nanosuspension DSC Disappearance of the drug's melting peak in the optimized formulation. Suggests solubilization of the drug in the formulation. nih.gov

Particle Size Analysis for Nanoparticulate Systems

The reduction of particle size to the nanometer scale is a critical strategy for increasing the surface area of poorly soluble drugs, thereby enhancing their dissolution rate. Various nanoparticulate systems of azilsartan medoxomil have been developed and characterized for their particle size and distribution.

Nanoemulsions have been formulated to improve the aqueous solubility of azilsartan medoxomil. An optimized nanoemulsion developed using ethyl oleate as the oil phase, Tween 80 as a surfactant, and Transcutol P as a co-surfactant exhibited a mean droplet size of 71.5 nm. nih.gov The polydispersity index (PDI), a measure of the uniformity of particle size, was 0.141, indicating a narrow and homogenous size distribution. nih.gov Another nanoemulsion formulation showed a mean particle size of 249 nm. researchgate.net

Nanosuspensions have also been extensively investigated. An optimized nanosuspension (NS5), prepared using a combination of nanoprecipitation and high-pressure homogenization, demonstrated a particle size of 152.6 nm with a PDI of 0.261. researchgate.net Another study utilizing a solvent anti-solvent precipitation method produced nanosuspensions with particle sizes as low as 48.7 nm (Formula F13) and 157 nm (Formula F3). researchgate.net

Solid lipid nanoparticles (SLNs) represent another approach, with one study reporting a formulated azilsartan nanoformulation having a particle size of 503 nm and a PDI value of 0.348. ijper.org Additionally, biodegradable polymeric nanoparticles made from poly (L-lactide) (PLA) have been developed, showing a particle size range of 267.14 to 280.01 nm and a PDI between 0.101 and 0.361. pharmreports.com

These studies collectively demonstrate that various nanonization techniques can effectively reduce the particle size of azilsartan medoxomil, a crucial first step toward improving its dissolution and bioavailability.

Table 1: Particle Size Analysis of Azilsartan Medoxomil Nanoparticulate Systems

Formulation Type Key Components Particle Size (nm) Polydispersity Index (PDI) Source(s)
Nanoemulsion (Optimized) Ethyl oleate, Tween 80, Transcutol P 71.5 0.141 nih.gov
Nanoemulsion (F12) Olive oil, Tween 80, PEG-400 249 Not Reported researchgate.net
Nanosuspension (NS5) Nanoedge technology 152.6 0.261 researchgate.net
Nanosuspension (F3) PVP-K30, SLS 157 Not Reported researchgate.netresearchgate.net
Nanosuspension (F13) PEG6000, Tween80 48.7 Not Reported researchgate.net
Polymeric Nanoparticles Poly (L-lactide) (PLA) 267.14 - 280.01 0.101 - 0.361 pharmreports.com

| Solid Lipid Nanoparticles | Not specified | 503 | 0.348 | ijper.org |

Micromeritic Properties of Drug and Formulation Blends

Micromeritic properties refer to the study of the fundamental and derived properties of individual particles and powders. These properties, including bulk density, tapped density, angle of repose, Carr's index, and Hausner's ratio, are critical for understanding the flowability and compressibility of powders, which directly impacts manufacturing processes like tableting.

Pure azilsartan medoxomil powder exhibits poor flow characteristics. iajps.com Research indicates an angle of repose value of 45.02°, which is indicative of poor powder flow. iajps.com To improve these properties, various formulation strategies are employed, such as creating inclusion complexes with cyclodextrins. iajps.com

Studies on inclusion complexes of azilsartan medoxomil with different cyclodextrins have shown a significant improvement in micromeritic properties compared to the pure drug. iajps.com For instance, formulations prepared by a solvent evaporation method demonstrated enhanced flowability. The evaluation of these blends is crucial for ensuring the uniformity of the final dosage form. iajps.com

Table 2: Micromeritic Properties of Azilsartan Medoxomil Inclusion Complexes

Formulation Code Bulk Density (g/cm³) Tapped Density (g/cm³) Angle of Repose (°) Carr's Index (%) Hausner's Ratio Source(s)
Pure Drug - - 45.02 - - iajps.com
ACD1 0.35 0.41 32.11 14.63 1.17 iajps.com
ACD2 0.33 0.39 34.05 15.38 1.18 iajps.com
ACD3 0.31 0.37 35.18 16.21 1.19 iajps.com
ACD7 0.34 0.41 33.19 17.07 1.20 iajps.com
ACD8 0.32 0.39 35.02 17.94 1.21 iajps.com
ACD9 0.31 0.38 36.14 18.42 1.22 iajps.com
ACD10 0.36 0.42 31.08 14.28 1.16 iajps.com
ACD11 0.34 0.40 33.15 15.00 1.17 iajps.com

| ACD12 | 0.33 | 0.39 | 34.18 | 15.38 | 1.18 | iajps.com |

In vitro Dissolution and Drug Release Profile Studies

In vitro dissolution studies are essential for predicting the in vivo performance of a drug product. For a BCS Class II drug like azilsartan medoxomil, enhancing the dissolution rate is a primary goal of formulation development.

Various novel formulations have demonstrated significantly improved dissolution profiles compared to the pure drug. Solid dispersions of azilsartan medoxomil with carriers like Beta-cyclodextrin have been shown to increase the dissolution rate by up to 85%. pkheartjournal.com One solid dispersion formulation, AZLC2, achieved a four-fold increase in aqueous solubility. pkheartjournal.com

Nanoparticulate systems have also shown remarkable results. An optimized nanosuspension (NS5) achieved a cumulative drug release of 95.65% in just 60 minutes. researchgate.net Another nanosuspension formulation (F13m), when freeze-dried, redispersed quickly and showed complete in-vitro dissolution in under 30 minutes in both acidic (0.1 N HCl) and neutral (phosphate buffer pH 6.8) media. researchgate.net A nanoemulsion formulation released 90.14% of the drug, which was 1.71 times higher than a suspension of the pure drug. nih.gov

In contrast, formulations designed for controlled release exhibit different profiles. Colon-targeted tablets of azilsartan medoxomil, for instance, were designed to retard drug release in the upper gastrointestinal tract. One optimized formulation (AM5) showed sustained release over 24 hours, with a maximum cumulative release of 99.79%. globalresearchonline.net Similarly, nanoparticles formulated with the biodegradable polymer PLA showed a sustained release of 56.11% to 67.01% over 12 hours. pharmreports.com

These studies highlight the versatility of formulation science in tailoring the release profile of azilsartan medoxomil to achieve either rapid or sustained drug delivery.

Table 3: Comparative In Vitro Drug Release of Novel Azilsartan Medoxomil Formulations

Formulation Type Key Features Dissolution Medium % Cumulative Drug Release Time Source(s)
Solid Dispersion with Beta-cyclodextrin Not Specified Up to 85% improvement Not Specified pkheartjournal.com
Nanosuspension (NS5) Optimized nanosuspension Not Specified 95.65% 60 min researchgate.net
Nanosuspension (F13m) Freeze-dried, self-dispersible pH 1.2 & 6.8 ~100% < 30 min researchgate.net
Nanoemulsion Optimized AZL-NE Not Specified 90.14% Not Specified nih.gov
Colon-Targeted Tablet (AM5) Sustained release pH 1.2, 7.4, 6.8 99.79% 24 hrs globalresearchonline.net

| Polymeric Nanoparticles | with PLA | Phosphate (B84403) Buffer pH 7.4 | 56.11% - 67.01% | 12 hrs | pharmreports.com |

Preclinical Bioavailability Evaluation of Novel Formulations in Animal Models

Preclinical studies in animal models are a crucial step to bridge the gap between in vitro performance and potential in vivo efficacy. These studies provide initial data on the absorption and bioavailability of new drug formulations. For azilsartan medoxomil, enhancing oral bioavailability is the ultimate goal of developing novel formulations like nanoemulsions and solid dispersions. researchgate.net

While extensive in vivo animal bioavailability data for azilsartan medoxomil potassium formulations is not widely published, ex vivo studies using animal tissues serve as an important preclinical evaluation tool. One key study investigated the permeation of an optimized azilsartan medoxomil nanoemulsion (AZL-NE) across a rat intestinal segment. nih.gov The results demonstrated that the cumulative drug permeation from the nanoemulsion was 2.1 times higher than that from a suspension of the pure drug. nih.gov This significant increase in permeation strongly suggests a potential for enhanced bioavailability in vivo. nih.gov This finding was further supported by confocal laser scanning microscopy, which visualized the improved intestinal penetration of the nanoemulsion formulation. nih.gov

The general process for evaluating novel formulations often involves assessing drug exposure in rats and dogs under both fasted and fed conditions to confirm improvements in bioavailability compared to standard formulations before proceeding to human clinical trials. nih.gov The promising results from ex vivo permeation studies on azilsartan medoxomil nanoemulsions provide a strong rationale for further in vivo bioavailability studies in animal models to confirm these benefits. nih.gov

Future Research Directions and Emerging Concepts for Azilsartan Medoxomil Potassium

Exploration of Azilsartan's Mechanistic Role in Disease Models Beyond its Primary Therapeutic Area

Preclinical research has begun to uncover the potential of azilsartan (B1666440) to influence pathological processes beyond its established role in hypertension. These investigations are exploring its mechanistic effects on insulin (B600854) sensitivity, cardiac remodeling, and the stabilization of atherosclerotic plaques.

Insulin Sensitivity: Hypertension and insulin resistance are frequently co-occurring conditions. faimallusr.com Angiotensin II is understood to play a role in the pathophysiology of both essential hypertension and arteriosclerosis-associated hypertension, as well as insulin resistance. frontiersin.org Preclinical studies suggest that azilsartan may offer benefits in cardiometabolic diseases by improving insulin sensitivity. faimallusr.comdovepress.com In animal models, including rats, mice, and dogs, azilsartan has demonstrated superior improvement in insulin sensitivity compared to other angiotensin II receptor blockers (ARBs) like olmesartan (B1677269). dovepress.com The proposed mechanisms for this effect include the regulation of 11β-HSD1 activity and the activation of the PPARγ pathway. frontiersin.org Specifically, in 3T3-L1 preadipocytes, azilsartan has been shown to enhance adipogenesis and stimulate the expression of genes such as PPARα, PPARδ, leptin, adipsin, and adiponectin. frontiersin.orgresearchgate.net While these preclinical findings are promising, further research is needed to fully elucidate the metabolic pathways involved and to confirm these effects in human subjects. frontiersin.orgsemanticscholar.org A study in an angiotensin II-induced insulin resistance rat model indicated that azilsartan medoxomil treatment may improve insulin-stimulated glucose transport activity in skeletal muscle. nih.gov However, it's noted that the blood pressure-lowering effect of azilsartan could also contribute to decreased insulin resistance, making it challenging to isolate the direct metabolic actions of the drug. nih.gov

Cardiac Remodeling: Following a myocardial infarction (MI), the renin-angiotensin-aldosterone system (RAAS) is activated, which can lead to detrimental cardiac remodeling. nih.gov Azilsartan has been investigated for its potential to suppress this process. In a study involving mice with induced MI, azilsartan was shown to attenuate cardiac remodeling, as evidenced by reduced infarct size and fibrotic changes in the heart tissue. nih.gov Notably, these beneficial effects on cardiac remodeling were observed even at doses that did not significantly lower blood pressure, suggesting a mechanism independent of its antihypertensive action. nih.gov The study also found that azilsartan attenuated the increase in mRNA expression levels related to fibrotic changes. nih.gov Another study highlighted that azilsartan has the potential to counteract cardiac hypertrophy and fibrosis. faimallusr.comresearchgate.net In hypertensive patients on hemodialysis, switching to azilsartan from other ARBs resulted in a significant decrease in left ventricular mass and left ventricular mass index. faimallusr.com Further research is exploring the effects of azilsartan on myocardial remodeling after acute myocardial infarction, with some studies suggesting it can improve this process. researchgate.net

Atherosclerotic Plaque Stabilization: Preclinical evidence suggests that azilsartan may play a role in stabilizing atherosclerotic plaques. dovepress.comwisdomlib.org The proposed mechanism involves the suppression of plasminogen activator inhibitor type-1 (PAI-1) expression in the vascular wall. faimallusr.comdovepress.com By inhibiting the angiotensin II-mediated increase in PAI-1, azilsartan may lead to increased collagen deposition, thereby contributing to the stabilization of plaques. dovepress.com Azilsartan has also been noted for its antiproliferative effects in vascular cells, which may not be solely dependent on AT1 receptor blockade. researchgate.net

Advanced Drug Delivery System Research and Optimization

Azilsartan medoxomil is classified as a BCS class II drug, characterized by low aqueous solubility and high permeability, which can result in poor dissolution and a bioavailability of 60%. nih.gov To address these limitations, research is focused on developing advanced drug delivery systems to enhance its solubility and bioavailability.

Various novel drug delivery systems are being explored, including nanoemulsions, solid lipid nanocarriers, nanostructured lipid carriers, dendrimers, and polymeric micelles. nih.gov One approach has been the development of a nanoemulsion formulation of azilsartan medoxomil, which demonstrated a significant increase in drug permeation through a rat intestinal segment compared to a drug suspension. nih.gov

Solid dispersion is another technique being investigated to improve the solubility and dissolution rate of poorly soluble drugs like azilsartan medoxomil. pkheartjournal.com Studies have shown that formulating azilsartan medoxomil with carriers like Beta-cyclodextrin can significantly enhance its dissolution rate. pkheartjournal.com

Furthermore, solid self-microemulsifying drug delivery systems (S-SMEDDS) have been developed. tandfonline.com These systems have shown good flow properties, spontaneous self-microemulsification, and an improved in vitro dissolution profile of azilsartan medoxomil compared to the pure drug. tandfonline.com Another innovative approach involves the use of metal oxide nanoparticles, such as zinc oxide, as carriers to reduce the particle size of azilsartan and improve its solubility. researchgate.net

A recent study has also explored the development of a thermoresponsive in situ nanoemulgel of azilsartan medoxomil for intranasal delivery, presenting a potential nanotherapeutic approach for other applications. rsc.org These advanced delivery systems hold promise for improving the therapeutic efficacy of azilsartan medoxomil. nih.govglobalgrowthinsights.com

Investigation of Novel Synthetic Pathways and Process Intensification

The synthesis of azilsartan medoxomil has been the subject of considerable research to develop more efficient, commercially viable, and high-yield processes. Several synthetic routes have been described in the literature, with ongoing efforts to improve upon existing methods and control process-related impurities. umlub.plsciendo.com

One reported alternative synthesis focuses on generating high yields and incorporating simpler work-up procedures using commercially available starting materials. umlub.pl Another improved process involves the transformation of a CN group into an amidoxime (B1450833) moiety using aqueous hydroxylamine (B1172632), followed by cyclization and esterification. acs.org This modification reportedly improved the yield and purity of the intermediate. researchgate.net

Further process improvements have focused on the cyclization step to form the oxadiazole ring and the final esterification to produce azilsartan medoxomil. sciendo.comsci-hub.se Research has also been directed at controlling the formation of impurities during synthesis, with one approach involving the isolation of an intermediate as a salt to achieve high purity. researchgate.net The development of these novel and improved synthetic pathways is crucial for the large-scale, economical production of azilsartan medoxomil. google.comgoogle.com

Table 1: Selected Synthetic Process Improvements for Azilsartan

ImprovementDescriptionReported OutcomeReference
Alternative Synthesis Utilizes different starting materials and simpler work-up procedures.High yields and commercial viability. umlub.pl
Aqueous Hydroxylamine Use of aqueous hydroxylamine instead of hydroxylamine hydrochloride for amidoxime formation.Improved yield and purity of the intermediate. researchgate.net
Intermediate Isolation Isolation of the azilsartan methyl ester intermediate as a DBU salt.Control of process-related impurities to below 0.10% and high overall yield and purity. researchgate.net
Improved Esterification Reinvestigation and novel modifications of the final esterification step.An improved process for the active pharmaceutical ingredient. acs.org

In-depth Elucidation of Structure-Activity Relationships for Enhanced Pharmacological Profiles

The pharmacological profile of azilsartan is intrinsically linked to its chemical structure. Understanding the structure-activity relationship (SAR) is crucial for designing new analogs with potentially enhanced properties.

Azilsartan belongs to a class of angiotensin II receptor antagonists that feature ring-fused imidazoles. mdpi.com Its structure is similar to candesartan (B1668252), but with the tetrazole ring replaced by a 5-oxo-1,2,4-oxadiazole group. conicet.gov.ar This structural modification is believed to contribute to its strong binding to the angiotensin II type 1 (AT1) receptor and its slow dissociation, resulting in a potent and long-lasting antihypertensive effect. conicet.gov.areuropa.eu

Recent advances have provided crystal structures of the AT1 receptor in complex with antagonists, offering fundamental insights into the structure-functionality relationship. mdpi.commdpi.com Molecular docking simulations of azilsartan with the AT1 receptor are being used to understand the binding interactions at a molecular level. mdpi.com

Research into the photodegradation of azilsartan has identified a phenanthridine (B189435) derivative as a photoproduct. nih.gov In silico quantitative structure-activity relationship (QSAR) analysis initially suggested potential mutagenicity of this photoproduct. However, subsequent in vitro testing and density functional theory (DFT) calculations indicated that due to its nonplanar structure, it cannot intercalate into DNA. nih.gov

Further SAR studies are essential for the development of new drug candidates. By combining synthetic chemistry, biophysical methods, and computational modeling, researchers can continue to explore how modifications to the azilsartan scaffold affect its affinity, selectivity, and functional activity at the AT1 receptor, potentially leading to the discovery of molecules with even more favorable pharmacological profiles. mdpi.com

Development of High-Throughput Screening Methodologies for Mechanistic Studies

To efficiently explore the diverse biological activities of azilsartan and similar compounds, the development of high-throughput screening (HTS) methodologies is essential. HTS allows for the rapid testing of large numbers of compounds to identify those with specific mechanistic actions. nih.gov

For mechanistic studies of azilsartan, HTS assays could be designed to investigate its effects on various cellular pathways beyond AT1 receptor blockade. For example, screening models can be developed to assess its impact on cell adhesion, a process involved in various diseases. frontiersin.org Such models can utilize techniques like fluorescence labeling of cells to quantify adhesion and identify inhibitors. frontiersin.org

HTS can also be applied to study the effects of azilsartan on enzyme activity, protein-protein interactions, and gene expression related to its potential pleiotropic effects, such as those on insulin signaling and cardiac fibrosis. researchgate.netnih.gov The quality of HTS models is evaluated by parameters like the signal-to-noise ratio, signal-to-background ratio, coefficient of variation, and the Z' factor to ensure reliability and statistical significance. frontiersin.org

The integration of HTS with other technologies, such as remote data collection and advanced structural biology techniques, can further accelerate the discovery of novel biological functions and the development of new therapeutic agents. mdpi.com By establishing robust and efficient HTS platforms, researchers can systematically investigate the mechanistic underpinnings of azilsartan's effects and identify new opportunities for its therapeutic application.

Q & A

Q. What validated analytical methods are available for quantifying Azilsartan Mepixetil Potassium in bulk or biological matrices?

Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely validated method. Key parameters include:

  • Column: C18 (250 mm × 4.6 mm, 5 μm) .
  • Mobile Phase: Acetonitrile:potassium dihydrogen phosphate buffer (80:20 v/v, pH 3.0) for isocratic elution .
  • Detection: UV at 250–254 nm .
  • Sample Preparation: Solid-phase extraction (SPE) for plasma samples, achieving >95% recovery .
    For impurities or degradation products, ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (LC-MS) is recommended to resolve structurally similar compounds .

Q. How should this compound be stored and prepared for in vivo studies?

Answer:

  • Storage: Store powder at -20°C for ≤3 years; avoid freeze-thaw cycles. In solution, store at -80°C for ≤6 months .
  • Formulation: For oral administration, suspend in 0.5% carboxymethyl cellulose sodium (CMC-Na). For intravenous use, prepare a stock solution in DMSO (200 mg/mL) and dilute with saline containing 5% Tween 80 (final DMSO ≤10%) .
  • Critical Note: Ensure sequential addition of solvents (e.g., DMSO first) to maintain solubility and stability .

Q. What safety precautions are required when handling this compound in the lab?

Answer:

  • Hazards: Classified as GHS07 (acute oral toxicity Category 4; skin/eye irritant) .
  • Precautions:
    • Use fume hoods and wear nitrile gloves, lab coats, and safety goggles.
    • Avoid inhalation; rinse skin/eyes immediately with water if exposed .
    • Dispose of waste via incineration or approved chemical waste protocols .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize chromatographic methods for this compound?

Answer:

  • Critical Parameters: Mobile phase pH (2.5–3.5), acetonitrile concentration (75–85%), and flow rate (1.0–1.5 mL/min) .
  • Statistical Approach: Use Box-Behnken design to evaluate interactions between variables and predict optimal retention time, theoretical plates (>2000), and tailing factor (<2.0) .
  • Validation: Include robustness testing (±10% variation in critical parameters) to ensure reproducibility .

Q. How can conflicting pharmacokinetic data between preclinical and clinical studies be resolved?

Answer:

  • Species-Specific Metabolism: In beagle dogs, bioavailability is ~60% due to rapid hydrolysis of the prodrug . In humans, CYP2C9 polymorphisms may alter metabolism .
  • Methodology:
    • Use UPLC-MS/MS to quantify plasma levels with a lower limit of quantification (LLOQ) of 1 ng/mL .
    • Conduct interspecies scaling using allometric models to predict human pharmacokinetics .

Q. What synthetic strategies improve the yield and purity of this compound?

Answer:

  • Recrystallization: Use dimethyl acetamide (DMA) or N-methyl pyrrolidone (NMP) to form solvates, followed by potassium salt conversion in ethanol/water .
  • Purity Control: Monitor residual solvents (e.g., DMA ≤500 ppm) via gas chromatography (GC) and related substances (<0.1%) via HPLC .

Q. How does this compound compare mechanistically to other angiotensin II receptor blockers (ARBs)?

Answer:

  • Receptor Affinity: Azilsartan has a 10,000-fold higher affinity for AT1 receptors than Losartan (IC₅₀: 0.3 nM vs. 20 nM) .
  • Off-Target Effects: Unlike Valsartan, it does not inhibit PPAR-γ, reducing metabolic interference .
  • Experimental Validation: Use radioligand binding assays (³H-Angiotensin II) and isolated tissue models (e.g., rat aorta contraction) to compare potency .

Q. What strategies mitigate solubility challenges in formulation development?

Answer:

  • Co-Solvents: Use cyclodextrins (e.g., sulfobutyl ether-β-cyclodextrin) to enhance aqueous solubility by 50-fold .
  • Nanoformulations: Lipid-based nanoparticles (size: 100–200 nm) improve oral bioavailability by 30% in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.